molecular formula C14H28ClN3O2 B1341747 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride CAS No. 205059-39-8

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride

Cat. No. B1341747
M. Wt: 305.84 g/mol
InChI Key: AOYGSFPZGUVWJN-UHFFFAOYSA-N
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Description

The compound "1-(1-Boc-piperidin-4-yl)piperazine hydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical and pharmacokinetic properties of pharmaceutical agents. Piperazine derivatives have been explored for a variety of biological activities, including anti-acetylcholinesterase, antidepressant, antianxiety, and as inhibitors of various enzymes such as acetyl-CoA carboxylase and soluble epoxide hydrolase [5

Scientific Research Applications

Novel ACC Inhibitors Synthesis

Chonan et al. (2011) explored the synthesis of novel (4-piperidinyl)-piperazine derivatives as potent inhibitors of acetyl-CoA carboxylase (ACC), which play a crucial role in fatty acid metabolism. The study highlighted the optimization of substituents on the piperidine ring, leading to significant inhibitory activities in both enzyme and cell-based assays. This research underscores the potential of 1-Boc-piperidin-4-yl)piperazine derivatives in developing treatments for metabolic disorders, such as obesity and diabetes, by targeting ACC enzymes (Chonan et al., 2011).

α1-AR Antagonists Development

Jia Li et al. (2008) designed and synthesized derivatives of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine, evaluating their potential as α1-adrenergic receptor (α1-AR) antagonists. The research identified compounds with promising α1-AR antagonistic activities, indicating the role of 1-Boc-piperidin-4-yl)piperazine derivatives in developing new therapeutic agents for conditions like hypertension and benign prostatic hyperplasia (Jia Li et al., 2008).

Advanced Synthesis Techniques

Magano et al. (2008) reported a scalable and practical synthesis of 1-(7-fluoro-naphthalen-1-yl)piperazine hydrochloride, employing a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction. This methodology, which involves 1-Boc-piperazine, highlights the compound's utility in creating complex molecular structures with potential pharmaceutical applications, especially in the synthesis of compounds with enhanced pharmacokinetic profiles (Magano et al., 2008).

Dendritic Melamine Synthesis

Sacalis et al. (2019) developed novel meta-tri- and dimeric tetravalent N-substituted melamines incorporating piperidin-4-yl groups, starting from 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2). This research demonstrates the compound's application in creating dendritic structures for potential use in nanotechnology and materials science (Sacalis et al., 2019).

HIV-1 Entry Inhibitors Design

Dong et al. (2012) designed, synthesized, and evaluated 1,4-disubstituted piperidine/piperazine derivatives for their activities against HIV-1. The study identified compounds with potent anti-HIV-1 activities, showcasing the role of 1-Boc-piperidin-4-yl)piperazine derivatives in the development of new antiviral therapies (Dong et al., 2012).

Safety And Hazards

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride may cause serious eye irritation and respiratory irritation .

Future Directions

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is useful for PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET properties of PROTACs .

properties

IUPAC Name

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;/h12,15H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYGSFPZGUVWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590458
Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride

CAS RN

205059-39-8
Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205059-39-8
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